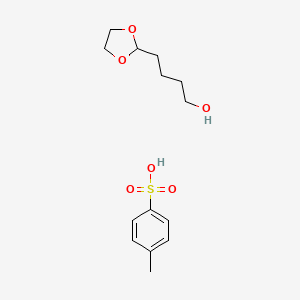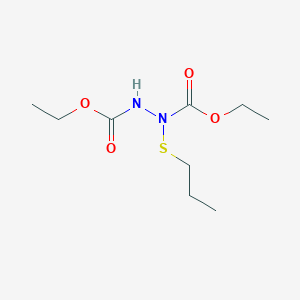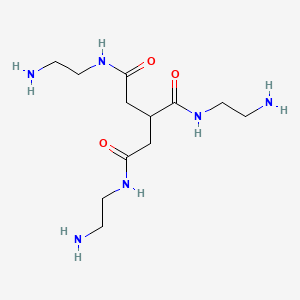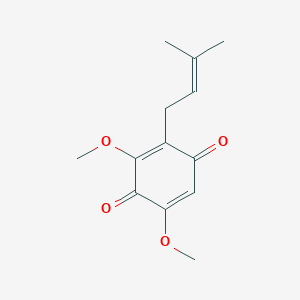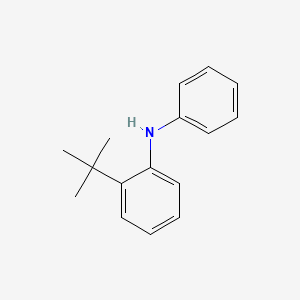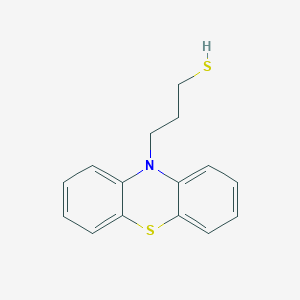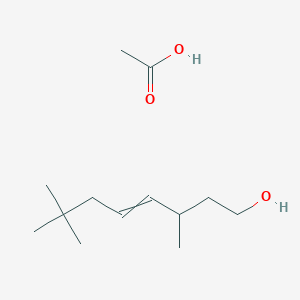![molecular formula C19H17IN2 B12557402 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 142093-83-2](/img/structure/B12557402.png)
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridinium ion, which is further connected to a pyridin-2-yl ethenyl group. The iodide ion serves as the counterion, balancing the charge of the pyridinium ion.
Métodos De Preparación
The synthesis of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 2-(pyridin-2-yl)ethenylpyridine in the presence of a base to form the desired pyridinium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, followed by the addition of an iodide source, such as sodium iodide or potassium iodide, to precipitate the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium salts and their derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of various signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium chloride
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium bromide
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium hydroxide
These compounds share a similar core structure but differ in the counterion. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity, solubility, and overall properties .
Propiedades
Número CAS |
142093-83-2 |
|---|---|
Fórmula molecular |
C19H17IN2 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
1-benzyl-2-(2-pyridin-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2.HI/c1-2-8-17(9-3-1)16-21-15-7-5-11-19(21)13-12-18-10-4-6-14-20-18;/h1-15H,16H2;1H/q+1;/p-1 |
Clave InChI |
MUYSSWYXMNQZMI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=CC3=CC=CC=N3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)
acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)

